molecular formula C13H8O2 B15250830 Fluorene-2,3-dione CAS No. 6957-72-8

Fluorene-2,3-dione

Cat. No.: B15250830
CAS No.: 6957-72-8
M. Wt: 196.20 g/mol
InChI Key: ZQIKSAGDJDNAEZ-UHFFFAOYSA-N
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Description

Fluorene-2,3-dione is a polycyclic aromatic hydrocarbon with a unique structure characterized by a fused ring system It is a derivative of fluorene, where the 2 and 3 positions are oxidized to form a diketone

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorene-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of fluorene derivatives in the presence of strong acids like sulfuric acid. For instance, cyclization in concentrated sulfuric acid can yield 5-carboxyindeno[1,2-a]fluorene dione, which can then be decarboxylated using elemental copper at high temperatures to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions followed by purification steps to isolate the desired diketone. The use of catalytic processes and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic aromatic ketones, while reduction can produce diols.

Scientific Research Applications

Fluorene-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

Fluorene-2,3-dione can be compared with other similar compounds, such as:

Comparison with Similar Compounds

Properties

CAS No.

6957-72-8

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

9H-fluorene-2,3-dione

InChI

InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2

InChI Key

ZQIKSAGDJDNAEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31

Origin of Product

United States

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